Ajicure PN 23
Description
Molecular Composition and Physical Properties
Ajicure PN-23 possesses the molecular formula C17H28N4O3 and carries the Chemical Abstracts Service registry number 134091-76-2. The compound manifests as a pale yellow to white powder with highly controlled particle size distribution, typically exhibiting an average particle size ranging from 10 to 12 microns. The thermal characteristics of Ajicure PN-23 include a softening point between 100-105°C according to some sources, while other technical documentation indicates a range of 110-120°C. This variation may reflect different measurement methodologies or specific grade variations within the product line.
The compound demonstrates exceptional purity levels, consistently achieving greater than 95% purity in commercial formulations. Storage requirements for maintaining optimal performance include desiccated conditions at 4°C, which preserves both the chemical integrity and reactivity characteristics over extended periods. The molecular weight and specific structural details remain proprietary information controlled by the manufacturer, though the compound is classified as an amine adduct type material formed through controlled reaction processes.
Chemical Structure and Functional Groups
Ajicure PN-23 belongs to the amine-epoxy adduct category of latent curing agents, formed through the controlled reaction between compounds containing tertiary amino groups and epoxy compounds. This structural arrangement creates a compound that exhibits latent reactivity characteristics, remaining stable under ambient conditions while becoming highly reactive when subjected to thermal activation. The amine adduct structure provides multiple reactive sites that enable crosslinking reactions with epoxy groups during the curing process.
The tertiary amino groups present in the molecular structure serve dual functions as both curing sites and catalytic centers for epoxy polymerization reactions. When thermally activated, these functional groups facilitate the opening of epoxy rings and subsequent crosslinking reactions that form the final cured polymer network. The specific arrangement of these functional groups within the C17H28N4O3 framework enables the compound to achieve rapid curing kinetics while maintaining excellent storage stability in one-component formulations.
Research conducted on the curing mechanism reveals that Ajicure PN-23 undergoes a phase change during thermal activation, transitioning from an essentially insoluble state in epoxy resins at room temperature to a highly reactive state when heated. This phase transition mechanism is fundamental to the compound's latent curing behavior and enables the formulation of one-component epoxy systems with extended shelf life characteristics.
Properties
CAS No. |
134091-76-2 |
|---|---|
Molecular Formula |
C17H28N4O3 |
Synonyms |
Ajicure PN 23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ajicure PN 23 vs. Ajicure MY-24
Both PN 23 and MY-24 are latent accelerators, but differences in solubility and reactivity define their niches:
| Property | This compound | Ajicure MY-24 |
|---|---|---|
| Solubility in n-Butanol | <0.01 g/100g | 0.01–0.05 g/100g |
| Solubility in MEK | <0.01 g/100g | 0.5–1.5 g/100g |
| pH (10% suspension) | 9.2 | 8.8 |
| Thermal Stability | >30 days at 40°C | Similar |
| Curing Speed | Faster gelation at 80–150°C | Slightly slower |
| Best For | High-speed curing applications | Systems requiring solvent blending |
MY-24 is preferred in formulations requiring partial solubility in polar solvents, while PN 23 excels in rapid, low-temperature curing .
This compound vs. PN-31 and PN-40
PN-31 and PN-40 are latent curing agents with distinct thermal profiles:
| Property | This compound | Ajicure PN-31/PN-40 |
|---|---|---|
| Activation Temperature | 90°C | 90°C |
| Storage Stability | >30 days at 40°C | >9 months at room temperature |
| Curing Speed (100°C) | 10.1–3.7 min (10–30 phr) | Not specified |
| Key Advantage | Compatible with DICY | Ultra-long shelf life |
PN-31/PN-40 prioritize extended shelf life, whereas PN 23 integrates better with DICY for single-component epoxy adhesives .
This compound vs. Competing Amine-Epoxy Adducts
PN 23 outperforms other amine-epoxy adducts in thermal resistance and curing efficiency:
PN 23’s addition to anaerobic adhesives improves tensile shear strength by 50% after aging at 250°C for 7 days, a benchmark unmatched by alternatives .
This compound vs. PN-23J
PN-23J is a micronized variant of PN 23, offering enhanced curing speed:
| Property | This compound | Ajicure PN-23J |
|---|---|---|
| Particle Size | 8–12 µm | <10 µm |
| Gelation Time (120°C) | 2.0–2.4 min (30 phr) | 1.5–1.8 min (30 phr) |
| Applications | General electronics | High-precision microelectronics |
PN-23J’s finer particles enable faster reactivity, ideal for miniaturized components .
Preparation Methods
Bisphenol A Epoxy Formulations
| Component | Run 1 | Run 2 | Run 3 | Run 4 | Run 5 | Run 6 |
|---|---|---|---|---|---|---|
| BPA Epoxy (EEW 450) | 100 | 100 | 100 | 100 | 100 | 100 |
| PN-23 (phr) | 5 | 7 | 10 | 15 | 20 | 4 |
| DICY (phr) | – | – | – | – | – | 4 |
| Cure Properties | ||||||
| DSC Onset Temp. (°C) | 101 | 97 | 95 | 93 | 92 | 93 |
| Peak Temp. (°C) | 141 | 139 | 137 | 135 | 133 | 146 |
| Tg (°C, 120°C/30min) | 104 | 116 | 117 | 118 | 117 | 57 |
Source: Ajinomoto Fine-Techno Technical Documentation
Increasing PN-23 loading reduces cure onset temperature but improves Tg up to 118°C. The addition of dicyandiamide (DICY) in Run 6 shifts the exotherm to higher temperatures but compromises initial Tg due to incomplete crosslinking.
Bisphenol F Epoxy Formulations
BPF epoxies cure 15–20% faster than BPA counterparts when using PN-23J (microground variant). A representative formulation for rapid cure includes:
| Component | Run 7 | Run 8 |
|---|---|---|
| EP807 (BPF) | 50 | 50 |
| EP604 (BPA) | 50 | 50 |
| PN-23J (phr) | 10 | 5 |
| DICY-7 (phr) | 5 | 5 |
| Gel Time | ||
| 150°C (sec) | 40 | 69 |
| 180°C (sec) | 12 | 19 |
Source: Ajinomoto Fine-Techno Technical Documentation
The synergy between PN-23J and DICY reduces gel time at 180°C to 12 seconds, ideal for high-throughput manufacturing.
Curing Kinetics and Thermal Analysis
Differential scanning calorimetry (DSC) reveals PN-23’s latent activation mechanism. The onset cure temperature (92–101°C) and peak exotherm (133–146°C) are inversely proportional to PN-23 concentration:
Post-cure Tg values correlate with crosslink density, reaching 118°C after 240 minutes at 120°C for 20 phr PN-23 formulations.
Comparative Performance with Other Ajicure Agents
| Property | PN-23 | PN-31 | PN-40 |
|---|---|---|---|
| Cure Speed | Fast | Medium | Slow |
| Pot Life (Days) | 30 | 60 | 90 |
| Recommended Temp. | 120°C | 130°C | 140°C |
Source: Ajinomoto Fine-Techno Technical Documentation
PN-23’s rapid cure makes it suitable for automotive adhesives, while PN-40’s extended pot life favors aerospace applications requiring prolonged workability.
Industrial-Scale Processing Techniques
Q & A
What steps should be taken if peer reviewers question Ajicure PN-23’s mechanism-of-action claims?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
